5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one is a heterocyclic compound that contains selenium, bromine, and nitrogen atoms within its structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one typically involves the condensation of 4-bromobenzaldehyde with selenourea under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Mechanism of Action
The mechanism of action of 5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one involves its interaction with various molecular targets and pathways. The selenium atom in the compound can interact with biological molecules, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress. This oxidative stress can induce apoptosis in cancer cells or inhibit the growth of microorganisms.
Comparison with Similar Compounds
Similar Compounds
5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl derivatives: These compounds share a similar structure but contain sulfur instead of selenium.
Thiazolidine-2,4-dione derivatives: These compounds have a similar heterocyclic structure but lack the bromine and selenium atoms.
Uniqueness
5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. The selenium atom can participate in redox reactions, making the compound potentially useful in various applications, including as an antioxidant or anticancer agent.
Properties
Molecular Formula |
C10H6BrN2OSe |
---|---|
Molecular Weight |
329.04 g/mol |
InChI |
InChI=1S/C10H6BrN2OSe/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-5H,(H,12,13,14)/b8-5+ |
InChI Key |
SJYCZXWNIAFSKA-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=N2)[Se])Br |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=N2)[Se])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.